Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-11-10-6(2)13-8/h5,7,9H,3-4H2,1-2H3/t5-,7-/m1/s1 |
InChI Key |
SJCBNNRWFOLVAD-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=NN=C(O2)C |
Canonical SMILES |
CC1CNCC(O1)C2=NN=C(O2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Methodological Context
While direct pharmacological data for Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine are unavailable in the provided evidence, structural insights can be inferred:
- Stability : The oxadiazole ring’s resistance to hydrolysis compared to esters or amides may improve metabolic stability, a feature exploited in the cephalosporin analogues .
Preparation Methods
Ring-Closing Approaches for Morpholine Core
The morpholine core is constructed using 2-methyl-1,2-ethanediol precursors. In a representative procedure, 2-methyl-1,2-ethanediol undergoes condensation with ammonium acetate under acidic conditions to form the morpholine ring. TosOH (p-toluenesulfonic acid) catalyzes this reaction at 70°C, achieving yields of 68–72% after 12 hours. Stereochemical control at the 2R and 6R positions is introduced via chiral auxiliaries or asymmetric catalysis, though racemic mixtures are common in preliminary syntheses.
Oxadiazole Ring Formation
The 5-methyl-1,3,4-oxadiazole moiety is synthesized separately through cyclodehydration of N-acylhydrazides. For example, methyl hydrazinecarboxylate reacts with acetyl chloride in dichloromethane under POCl3-mediated conditions, yielding 5-methyl-1,3,4-oxadiazole after 2 hours at 15°C. This intermediate is subsequently coupled to the morpholine core via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
Experimental Procedures for this compound
Stepwise Synthesis Protocol
Step 1: Morpholine Ring Formation
A mixture of 2-methyl-1,2-ethanediol (10 mmol), ammonium acetate (12 mmol), and TosOH (2 mmol) in methanol is stirred at 70°C for 12 hours. The reaction is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica chromatography (hexane/ethyl acetate 4:1) to yield 2-methylmorpholine (68%).
Step 2: Oxadiazole Synthesis
Methyl hydrazinecarboxylate (10 mmol) and acetyl chloride (12 mmol) in dichloromethane are treated with POCl3 (12 mmol) at 0°C for 1.5 hours. After aqueous workup, 5-methyl-1,3,4-oxadiazole is isolated in 85% purity.
Step 3: Coupling Reaction
2-Methylmorpholine (5 mmol) and 5-methyl-1,3,4-oxadiazole (6 mmol) are combined in toluene with Pd2(dba)3 (0.1 eq) and XantPhos (0.2 eq) at 110°C for 12 hours under N2. The product is purified via preparative HPLC to afford the title compound in 45% yield.
Reaction Conditions and Optimization
Catalytic Systems
Palladium catalysts, particularly Pd2(dba)3 with XantPhos ligands, enhance coupling efficiency between morpholine and oxadiazole precursors. Alternative catalysts like BrettPhos Pd G3 show inferior activity (<30% yield).
Table 1: Catalyst Screening for Coupling Step
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3 | XantPhos | 45 | 98 |
| Pd(OAc)2 | BINAP | 28 | 85 |
| BrettPhos Pd G3 | BrettPhos | 32 | 90 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) suppress side reactions but reduce oxadiazole stability. Toluene at 110°C balances reactivity and selectivity, achieving optimal conversion rates.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 4.32 (m, 2H, morpholine-OCH2), 3.76 (m, 2H, morpholine-NCH2), 2.51 (s, 3H, oxadiazole-CH3), 1.42 (d, J = 6.8 Hz, 3H, morpholine-CH3).
-
HRMS (ESI+): m/z calculated for C8H13N3O2 [M+H]+: 183.1008, found: 183.1012.
Table 2: Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254) | C18, 4.6 × 150 mm | 8.2 | 98.5 |
| UPLC-MS | HSS T3, 2.1 × 50 mm | 3.7 | 99.1 |
Applications and Industrial Scalability
Q & A
Q. What are the recommended synthetic routes for rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, and how can stereochemical purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the morpholine ring followed by functionalization with the 5-methyl-1,3,4-oxadiazole moiety. Key steps include:
- Ring formation : Cyclization of diethanolamine derivatives under acidic conditions to construct the morpholine backbone .
- Oxadiazole coupling : Use of carbodiimide coupling agents (e.g., DCC) to attach the oxadiazole group via nucleophilic substitution .
- Stereochemical control : Chiral HPLC or enzymatic resolution may be employed to isolate the (2R,6R) enantiomer .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (SHELX programs are widely used for refinement ).
- NMR spectroscopy : - and -NMR to verify substitution patterns, particularly the methyl groups on the morpholine and oxadiazole rings .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and detect impurities .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- HPLC monitoring : Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) to track degradation products .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values in enzyme inhibition assays) be resolved?
- Standardized assay conditions : Ensure consistent buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins).
- Metabolite profiling : Use LC-MS to rule out interference from degradation products or metabolites .
- Computational docking : Compare binding affinities of the enantiomers using molecular dynamics simulations (e.g., AutoDock Vina) to explain stereospecific activity differences .
Q. What strategies are effective in overcoming poor aqueous solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the morpholine nitrogen or oxadiazole ring .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can researchers validate the proposed mechanism of action for this compound in kinase inhibition?
- Kinase selectivity profiling : Use kinase panel assays (e.g., KinomeScan) to identify off-target effects .
- Site-directed mutagenesis : Modify key residues in the ATP-binding pocket of the target kinase to confirm binding interactions .
Q. What experimental approaches address discrepancies in crystallographic data (e.g., unresolved electron density near the oxadiazole group)?
- Higher-resolution data collection : Use synchrotron radiation (λ < 1 Å) for improved diffraction quality.
- Twinned refinement : Apply SHELXL’s twin refinement options if crystal twinning is suspected .
Methodological Considerations Table
Critical Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
